An In-depth Technical Guide to 4-(Oxolan-2-ylmethoxy)aniline Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-(Oxolan-2-ylmethoxy)aniline Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, analytical methodologies, and potential applications of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from structurally related compounds, offering a robust framework for the scientific investigation of this molecule.
Introduction: A Molecule of Interest in Medicinal Chemistry
4-(Oxolan-2-ylmethoxy)aniline hydrochloride is a chemical entity that merges two key pharmacophores: the aniline core and a tetrahydrofuran (oxolane) moiety. Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals and dyes.[1] The incorporation of a tetrahydrofuran ring is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability, and to introduce specific steric and electronic features that can modulate binding to biological targets.[2] The hydrochloride salt form of this aniline derivative is intended to improve its aqueous solubility and handling properties.[3]
The combination of these structural features makes 4-(Oxolan-2-ylmethoxy)aniline hydrochloride a promising scaffold for the development of novel therapeutic agents, particularly in areas such as kinase inhibition where aniline-based structures have proven to be highly effective.[4] This guide aims to provide a detailed technical foundation for researchers interested in exploring the potential of this compound.
Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule in public literature, the following table presents a combination of known values for the molecular formula and weight, alongside predicted properties based on the analysis of its constituent functional groups and structurally similar compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 229.70 g/mol | [5] |
| Appearance | White to off-white crystalline solid (Predicted) | Based on similar aniline hydrochlorides[1] |
| Melting Point | 190 - 205 °C (Predicted) | Based on aniline hydrochloride (197-199 °C)[1] and substituted anilines |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents (Predicted) | Aniline hydrochloride is water-soluble[7]. The organic substituent may slightly decrease aqueous solubility. |
| pKa (of the anilinium ion) | 4.5 - 5.0 (Predicted) | Based on the pKa of aniline (4.6) |
Proposed Synthesis and Mechanism
A robust and plausible synthetic route for 4-(Oxolan-2-ylmethoxy)aniline hydrochloride is the Williamson ether synthesis, followed by hydrochloride salt formation. This approach is widely used for the formation of ether linkages.[2]
Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(Oxolan-2-ylmethoxy)aniline hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Oxolan-2-ylmethoxy)aniline
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-aminophenol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 4-aminophenoxide.
-
Add a solution of 2-(chloromethyl)oxolane (1.05 equivalents) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-(Oxolan-2-ylmethoxy)aniline.[8]
Step 2: Formation of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride
-
Dissolve the purified 4-(Oxolan-2-ylmethoxy)aniline in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Oxolan-2-ylmethoxy)aniline hydrochloride as a solid.
Analytical Characterization
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic data based on the chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆, δ):
-
~10.0 ppm (broad s, 3H, -NH₃⁺): The protons of the anilinium group are expected to be significantly deshielded and may appear as a broad singlet.
-
~7.2-7.4 ppm (d, 2H, Ar-H): Aromatic protons ortho to the anilinium group.
-
~6.9-7.1 ppm (d, 2H, Ar-H): Aromatic protons meta to the anilinium group.
-
~4.1-4.3 ppm (m, 1H, -O-CH₂-CH-): The methine proton on the oxolane ring.
-
~3.8-4.0 ppm (m, 2H, -O-CH₂-): The methylene protons of the ether linkage.
-
~3.6-3.8 ppm (m, 2H, -CH₂-O- in oxolane): The methylene protons adjacent to the oxygen in the oxolane ring.
-
~1.8-2.1 ppm (m, 4H, other oxolane -CH₂-): The remaining methylene protons of the oxolane ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, DMSO-d₆, δ):
-
~155 ppm: Aromatic carbon attached to the oxygen.
-
~130 ppm: Aromatic carbon attached to the nitrogen.
-
~120 ppm: Aromatic CH carbons ortho to the anilinium group.
-
~115 ppm: Aromatic CH carbons meta to the anilinium group.
-
~77 ppm: Methine carbon of the oxolane ring.
-
~72 ppm: Methylene carbon of the ether linkage.
-
~68 ppm: Methylene carbon adjacent to the oxygen in the oxolane ring.
-
~28 ppm & ~25 ppm: Other methylene carbons of the oxolane ring.
Mass Spectrometry (MS):
-
Expected [M+H]⁺ for the free base (C₁₁H₁₅NO₂): m/z = 194.1181
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3400 cm⁻¹ (broad): N-H stretching of the primary amine salt.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching.
-
~1600 cm⁻¹, ~1510 cm⁻¹: Aromatic C=C stretching.
-
~1240 cm⁻¹: Aryl-O-C stretching.
-
~1100 cm⁻¹: C-O-C stretching of the ether and oxolane ring.
Chromatographic Purity Assessment
A standard High-Performance Liquid Chromatography (HPLC) method can be employed for purity determination.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is a good starting point and can be optimized for better resolution and shorter run times.[9]
Solubility Determination Protocol
The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Caption: Workflow for Shake-Flask Solubility Determination.
Procedure:
-
Add an excess amount of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. Based on the safety profiles of aniline and its derivatives, the following precautions are recommended:[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive.
-
Toxicity: Aniline derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[10] They can cause serious eye damage and may cause an allergic skin reaction.[10] Some aniline derivatives are suspected of causing genetic defects and cancer.[10]
Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information.
Potential Applications in Drug Discovery
The structural features of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride make it an attractive starting point for the synthesis of novel bioactive molecules.
-
Kinase Inhibitors: The aniline moiety is a key component of many ATP-competitive kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.[4] The oxolane substituent can be explored to probe interactions with other parts of the ATP-binding pocket and to modulate the compound's physicochemical properties.
-
Other Therapeutic Areas: The versatility of the aniline functional group allows for a wide range of chemical modifications, opening up possibilities for its use as a scaffold in the development of antimicrobial, anti-inflammatory, and other therapeutic agents.[1][2]
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- ResearchGate. (2011). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Asian Publication Corporation. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones.
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